molecular formula C15H24 B1245613 (-)-7-Epi-alpha-selinene

(-)-7-Epi-alpha-selinene

Cat. No. B1245613
M. Wt: 204.35 g/mol
InChI Key: OZQAPQSEYFAMCY-SOUVJXGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-7-epi-alpha-selinene is an isomer of selinene where the double bond in the octahydronaphthalene ring system is endocyclic with (2S,4aR,8aR)-configuration. It is a selinene and a member of octahydronaphthalenes.

Scientific Research Applications

Eudesmane Sesquiterpenes from Laggera Alata

  • Study Overview : Investigation of sesquiterpene compounds, including (-)-7-Epi-alpha-selinene, from the essential oil of Laggera alata.
  • Key Findings : Characterization of the compound's structure based on spectral data (Raharivelomanana et al., 1998).

Vitis Vinifera Terpenoid Cyclases

  • Study Overview : Functional identification of sesquiterpene synthase cDNAs in grapevine flowers and berries, including the synthesis of (-)-7-Epi-alpha-selinene.
  • Key Findings : Discovery of the enzymatic activity leading to the production of (-)-7-Epi-alpha-selinene (Lücker et al., 2004).

New Sesquiterpenes from Litsea Verticillata

  • Study Overview : Isolation of new sesquiterpenes, including compounds related to (-)-7-Epi-alpha-selinene, from Litsea verticillata.
  • Key Findings : These compounds showed potential anti-HIV properties (Zhang et al., 2003).

Conformational Preorganization in Sesquiterpene Biosynthesis

  • Study Overview : Theoretical studies on sesquiterpene biosynthesis, including the formation of (-)-7-Epi-alpha-selinene.
  • Key Findings : Insights into the conformational changes leading to the biosynthesis of sesquiterpenes (Hong & Tantillo, 2009).

properties

Product Name

(-)-7-Epi-alpha-selinene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(3S,4aR,8aR)-5,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,7,8-hexahydro-1H-naphthalene

InChI

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,13-14H,1,5,7-10H2,2-4H3/t13-,14-,15+/m0/s1

InChI Key

OZQAPQSEYFAMCY-SOUVJXGZSA-N

Isomeric SMILES

CC1=CCC[C@]2([C@H]1C[C@H](CC2)C(=C)C)C

Canonical SMILES

CC1=CCCC2(C1CC(CC2)C(=C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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